molecular formula C18H21ClN2S B8464774 N-Butan-2-yl-N-[(4-chlorophenyl)methyl]-N'-phenylthiourea CAS No. 60376-92-3

N-Butan-2-yl-N-[(4-chlorophenyl)methyl]-N'-phenylthiourea

Cat. No. B8464774
Key on ui cas rn: 60376-92-3
M. Wt: 332.9 g/mol
InChI Key: VLPJUFZZXQIIKJ-UHFFFAOYSA-N
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Patent
US04036986

Procedure details

19 g of aniline were dissolved in 300 ml of toluene. To the resulting solution, a solution of 28 g of N-(4-chlorobenzyl)-N-sec.-butyl-thiocarbamoyl chloride in 70 ml of toluene was added dropwise, under cooling and stirring. After the dropwise addition, the temperature of the solution was gradually raised, and then the solution was stirred at a temperature of 70°-80° C. for about 5 hours. The solution was cooled to precipitate aniline hydrochloride, which was then separated by filtration. The toluene layer was washed with 100 ml of cold water and dried with anhydrous sodium sulfate. Then, the toluene was distilled off. The residue was subjected to recrystallization from a mixture of hexane and ethyl alcohol, whereby 23 g of N-(4-chlorobenzyl)-N-sec.-butyl-N'-phenylthiourea were obtained. Yield: 70%. Melting point: 134°-134.5° C.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
N-(4-chlorobenzyl)-N-sec.-butyl-thiocarbamoyl chloride
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:8][C:9]1[CH:23]=[CH:22][C:12]([CH2:13][N:14]([CH:18]([CH2:20][CH3:21])[CH3:19])[C:15](Cl)=[S:16])=[CH:11][CH:10]=1>C1(C)C=CC=CC=1>[Cl:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:13][N:14]([CH:18]([CH2:20][CH3:21])[CH3:19])[C:15]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[S:16])=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
N-(4-chlorobenzyl)-N-sec.-butyl-thiocarbamoyl chloride
Quantity
28 g
Type
reactant
Smiles
ClC1=CC=C(CN(C(=S)Cl)C(C)CC)C=C1
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
ADDITION
Type
ADDITION
Details
After the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the solution was gradually raised
STIRRING
Type
STIRRING
Details
the solution was stirred at a temperature of 70°-80° C. for about 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate aniline hydrochloride, which
CUSTOM
Type
CUSTOM
Details
was then separated by filtration
WASH
Type
WASH
Details
The toluene layer was washed with 100 ml of cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the toluene was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was subjected to recrystallization from a mixture of hexane and ethyl alcohol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CN(C(=S)NC2=CC=CC=C2)C(C)CC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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